Cas no 54802-09-4 (Methyl 3-amino-5-bromobenzofuran-2-carboxylate)

Methyl 3-amino-5-bromobenzofuran-2-carboxylate structure
54802-09-4 structure
商品名:Methyl 3-amino-5-bromobenzofuran-2-carboxylate
CAS番号:54802-09-4
MF:C10H8NO3Br
メガワット:270.07942
CID:1090593
PubChem ID:906613

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-5-bromobenzofuran-2-carboxylate
    • 2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester
    • Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
    • 3-amino-5-bromo-benzofuran-2-carboxylic acid methyl ester
    • AC1LILMX
    • AK143458
    • STOCK1N-34211
    • STL513813
    • AKOS003827420
    • Methyl3-amino-5-bromobenzofuran-2-carboxylate
    • 3-Amino-5-bromobenzofuran-2-carboxylic acid methyl ester
    • F83059
    • 54802-09-4
    • Methyl 3-amino-5-bromo-2-benzofurancarboxylate
    • DTXSID80358637
    • CS-0213445
    • インチ: InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
    • InChIKey: OVAAPYPWGNIIPF-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C2=C(C=CC(=C2)Br)O1)N

計算された属性

  • せいみつぶんしりょう: 268.96874
  • どういたいしつりょう: 268.96876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 65.46

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M878393-500mg
Methyl 3-Amino-5-bromobenzofuran-2-carboxylate
54802-09-4
500mg
$ 295.00 2022-06-03
1PlusChem
1P00DKLK-5g
2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester
54802-09-4 95+%
5g
$1100.00 2024-04-29
1PlusChem
1P00DKLK-100mg
2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester
54802-09-4 95+%
100mg
$118.00 2024-04-29
Aaron
AR00DKTW-100mg
2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester
54802-09-4 98%
100mg
$92.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284115-1g
Methyl 3-amino-5-bromo-2-benzofurancarboxylate
54802-09-4 98%
1g
¥3220.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284115-5g
Methyl 3-amino-5-bromo-2-benzofurancarboxylate
54802-09-4 98%
5g
¥10267.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284115-250mg
Methyl 3-amino-5-bromo-2-benzofurancarboxylate
54802-09-4 98%
250mg
¥1375.00 2024-05-09
Alichem
A019093779-1g
Methyl 3-amino-5-bromobenzofuran-2-carboxylate
54802-09-4 95%
1g
$364.00 2023-09-01
TRC
M878393-50mg
Methyl 3-Amino-5-bromobenzofuran-2-carboxylate
54802-09-4
50mg
$ 50.00 2022-06-03
TRC
M878393-100mg
Methyl 3-Amino-5-bromobenzofuran-2-carboxylate
54802-09-4
100mg
$ 70.00 2022-06-03

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 関連文献

Methyl 3-amino-5-bromobenzofuran-2-carboxylateに関する追加情報

Methyl 3-amino-5-bromobenzofuran-2-carboxylate (CAS No. 54802-09-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-amino-5-bromobenzofuran-2-carboxylate (CAS No. 54802-09-4) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its benzofuran core structure, has garnered considerable attention due to its utility in the development of various therapeutic agents. The presence of both amino and bromo substituents on the benzofuran scaffold enhances its reactivity, making it a valuable building block for medicinal chemists.

The< strong>Methyl 3-amino-5-bromobenzofuran-2-carboxylate molecule exhibits a unique set of chemical properties that make it particularly useful in synthetic chemistry. The amino group (-NH₂) provides a nucleophilic center, while the bromo group (-Br) acts as a good leaving group, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Heck reaction, and Buchwald-Hartwig amination. These characteristics have positioned this compound as an essential reagent in the synthesis of complex organic molecules.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Benzofuran derivatives, in particular, have shown promise in the development of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The< strong>3-amino-5-bromobenzofuran-2-carboxylate derivative is no exception and has been extensively studied for its potential pharmacological applications.

One of the most compelling aspects of< strong>Methyl 3-amino-5-bromobenzofuran-2-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. Inhibiting these kinases can lead to the development of effective anticancer therapies. Researchers have leveraged the reactivity of this compound to develop novel kinase inhibitors with improved selectivity and potency. For instance, recent studies have demonstrated its utility in generating bispecific antibodies targeting multiple kinases simultaneously.

The< strong>CAS No. 54802-09-4 identifier ensures unambiguous identification and traceability of this compound in both laboratory settings and industrial applications. This standardized nomenclature is crucial for ensuring consistency and accuracy in chemical research and manufacturing processes.

Moreover, the< strong>Methyl 3-amino-5-bromobenzofuran-2-carboxylate derivative has found applications beyond oncology. It has been explored as a precursor in the synthesis of antimicrobial agents and anti-inflammatory drugs. The structural flexibility of benzofuran allows for modifications that can fine-tune biological activity, making it an attractive scaffold for drug discovery.

The synthesis of< strong>Methyl 3-amino-5-bromobenzofuran-2-carboxylate typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed functionalization have been particularly instrumental in achieving efficient synthetic routes.

In conclusion, methyl 3-amino-5-bromobenzofuran-2-carboxylate (CAS No. 54802-09-4) represents a cornerstone intermediate in modern pharmaceutical chemistry. Its unique structural features and reactivity make it indispensable for the synthesis of biologically active compounds. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, this compound will undoubtedly remain at the forefront of drug discovery efforts.

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